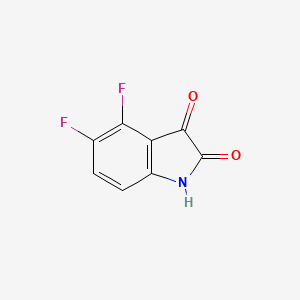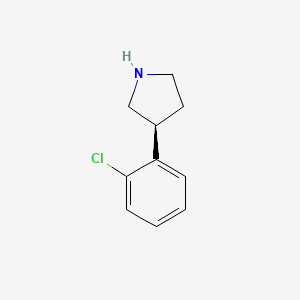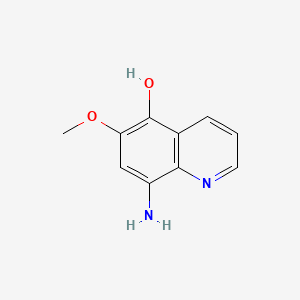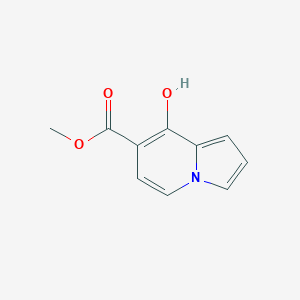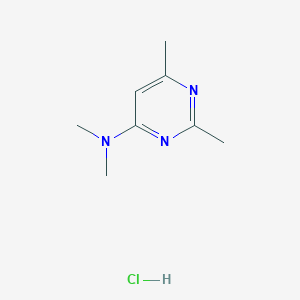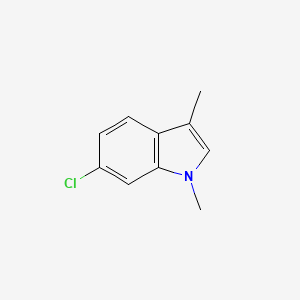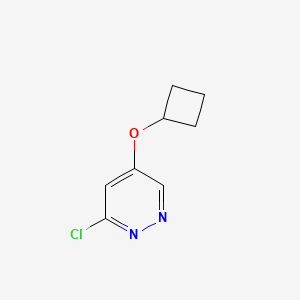
3-Chloro-5-cyclobutoxypyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-cyclobutoxypyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the third position and a cyclobutoxy group at the fifth position. Pyridazine derivatives, including this compound, are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 3-Chloro-5-cyclobutoxypyridazine typically involves the reaction of appropriate pyridazine precursors with chlorinating agents and cyclobutyl alcohol derivatives. One common method involves the use of triphosgene as a chlorinating reagent, which accelerates the decomposition into phosgene and increases the concentration of free chlorine in the system . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Chloro-5-cyclobutoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds under mild and functional group-tolerant conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-cyclobutoxypyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studying the biological activities of pyridazine derivatives and their interactions with various biological targets.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-cyclobutoxypyridazine involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-cyclobutoxypyridazine can be compared with other pyridazine derivatives, such as 3-Chloro-5-methylphenylcarbamate-β-cyclodextrin . While both compounds share a pyridazine core, their substituents and resulting properties differ. The cyclobutoxy group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and industrial synthesis. Its unique chemical structure allows it to participate in various reactions and interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
1346691-25-5 |
|---|---|
Molekularformel |
C8H9ClN2O |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
3-chloro-5-cyclobutyloxypyridazine |
InChI |
InChI=1S/C8H9ClN2O/c9-8-4-7(5-10-11-8)12-6-2-1-3-6/h4-6H,1-3H2 |
InChI-Schlüssel |
KEXDHBLFFFPSJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=CC(=NN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


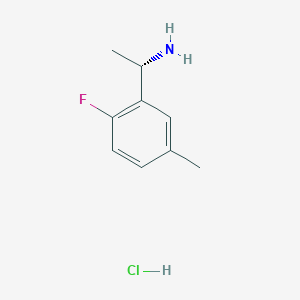

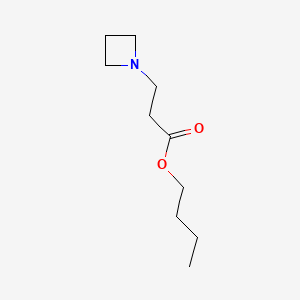
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
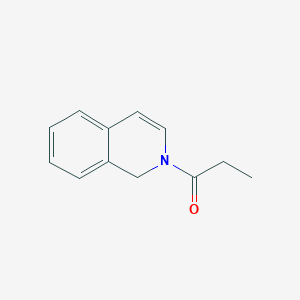
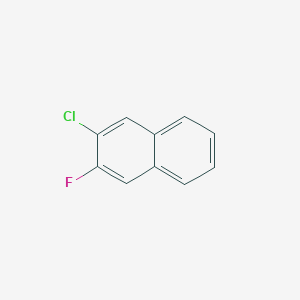
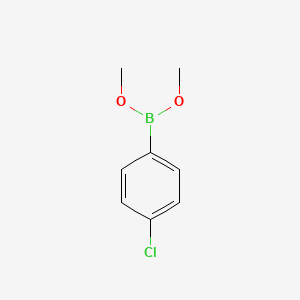
![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
